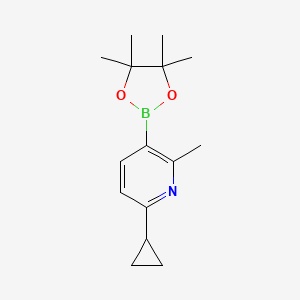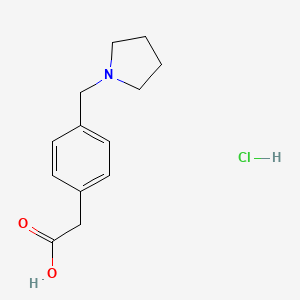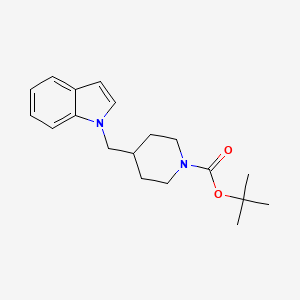
4-(Dimethylphosphoryl)-2-methoxyaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride is a chemical compound with the molecular formula C9H14NO2P It is a derivative of phosphine oxide and contains both amino and methoxy functional groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride typically involves the reaction of 4-amino-3-methoxyaniline with dimethylphosphinic chloride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine group.
Substitution: The amino and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride can yield phosphine oxide derivatives, while reduction can regenerate the phosphine group.
Wissenschaftliche Forschungsanwendungen
(4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Amino-3-methylphenyl)dimethylphosphine oxide
- (4-Amino-3-ethoxyphenyl)dimethylphosphine oxide
- (4-Amino-3-chlorophenyl)dimethylphosphine oxide
Uniqueness
(4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride is unique due to the presence of both amino and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H15ClNO2P |
|---|---|
Molekulargewicht |
235.65 g/mol |
IUPAC-Name |
4-dimethylphosphoryl-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C9H14NO2P.ClH/c1-12-9-6-7(13(2,3)11)4-5-8(9)10;/h4-6H,10H2,1-3H3;1H |
InChI-Schlüssel |
HMPGLBLDPVNYHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)P(=O)(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione](/img/structure/B13979812.png)
![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
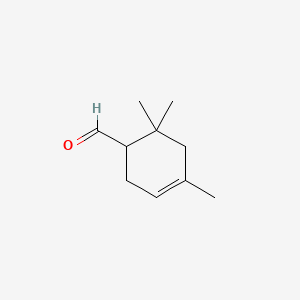
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979835.png)
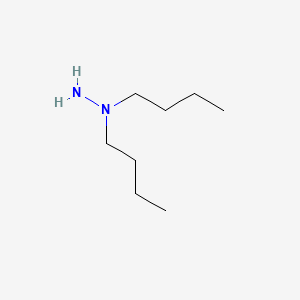


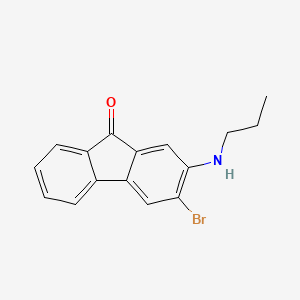

![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
